molecular formula C6H6N4 B14413204 1h-Imidazo[2,1-c][1,2,4]triazepine CAS No. 82324-37-6

1h-Imidazo[2,1-c][1,2,4]triazepine

Cat. No.: B14413204
CAS No.: 82324-37-6
M. Wt: 134.14 g/mol
InChI Key: SYGWVGVEBCHCNY-UHFFFAOYSA-N
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Description

1H-Imidazo[2,1-c][1,2,4]triazepine is a heterocyclic compound that features a fused ring system combining an imidazole and a triazepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a structural scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[2,1-c][1,2,4]triazepine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-aryl-2-hydrazinoimidazolines with diethyl ethoxymethylenemalonate (DEEM) under pseudo-Michael/acylation conditions . This reaction proceeds through the formation of an enamine intermediate, followed by cyclization and acylation to yield the triazepine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of mild reaction conditions and readily available reagents is preferred to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[2,1-c][1,2,4]triazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted triazepines, oxo derivatives, and dihydro derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Imidazo[2,1-c][1,2,4]triazepine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-Imidazo[1,2-e][1,3,5]triazepine
  • 1H-Imidazo[1,2-b][1,2,4]triazole
  • 1H-Imidazo[1,2,4]triazepine

Comparison: 1H-Imidazo[2,1-c][1,2,4]triazepine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets, making it a valuable scaffold in drug design . Compared to other similar compounds, it offers a different set of reactivity and biological activity profiles, which can be leveraged for specific therapeutic applications .

Properties

CAS No.

82324-37-6

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

1H-imidazo[2,1-c][1,2,4]triazepine

InChI

InChI=1S/C6H6N4/c1-2-8-9-6-7-3-5-10(6)4-1/h1-5H,(H,7,9)

InChI Key

SYGWVGVEBCHCNY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2NN=C1

Origin of Product

United States

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